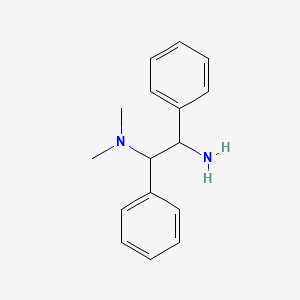
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Tranexamic acid is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis. It has applications in various hemorrhagic diseases and is used to manage abnormal bleeding during surgical procedures .
- Its chemical structure consists of a cyclohexane ring with an amino group (NH2) attached to the fourth carbon atom, along with a carboxylic acid group (COOH) at the first carbon position.
Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide: is an organic compound with the empirical formula CHNO. It is commonly referred to as .
Vorbereitungsmethoden
- Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
- Tranexamic acid undergoes several types of reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Medicine: Tranexamic acid is widely used to prevent excessive bleeding during surgeries, trauma, and dental procedures. It stabilizes blood clots by inhibiting fibrinolysis.
Hematology: It is employed in treating bleeding disorders such as hemophilia and menorrhagia.
Dermatology: Tranexamic acid is used topically to reduce hyperpigmentation and melasma.
Cosmetic Dermatology: It has gained popularity in skincare products for its skin-brightening effects.
Research: Scientists study its role in cancer therapy, traumatic brain injury, and other conditions.
Wirkmechanismus
- Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
- It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
Vergleich Mit ähnlichen Verbindungen
- Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.
- Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MDBCHNJDGRACES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1CCC(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)

![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)







![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

